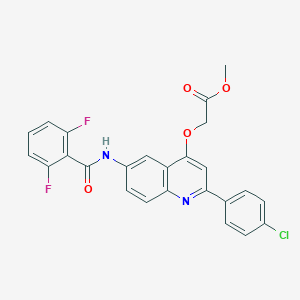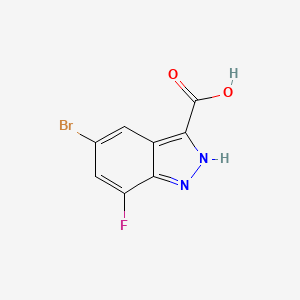![molecular formula C18H15N3O2S B2582215 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1172466-06-6](/img/structure/B2582215.png)
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a thiophene ring, and a furan ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the formation of the imidazole ring, which is a key component in many functional molecules . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, thiophene, and furan rings. The benzimidazole ring is a fused ring structure that combines the properties of benzene and imidazole .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The benzimidazole ring, for example, is known to participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and rings present in the molecule. For example, benzimidazole derivatives often have strong fluorescence .
Scientific Research Applications
Nematicidal and Antimicrobial Activity of Related Compounds
- A series of compounds with complex structures incorporating elements similar to the queried compound have been synthesized and tested for their nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans , as well as for their antimicrobial activity against a variety of bacteria and fungi. Some of these compounds showed appreciable activity, suggesting potential for development as nematicidal and antimicrobial agents (Reddy et al., 2010).
Antiprotozoal Agents
- Novel dicationic imidazo[1,2-a]pyridines and related compounds have been synthesized and evaluated for their antiprotozoal activity. Several of these compounds demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum , offering insights into the design of potential antiprotozoal agents (Ismail et al., 2004).
Oxidation Studies of Fused Hetaryl Compounds
- Research on the oxidation of fused 2-hetarylimidazole derivatives, including those with furan components, has been conducted to understand the stability and reactivity of such compounds. This research may inform future studies on the oxidative behavior of complex organic molecules, including those related to the queried compound (Aleksandrov et al., 2011).
Corrosion Inhibition Properties
- A study on benzimidazole bearing 1, 3, 4-oxadiazoles demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid, showing that such compounds can form protective layers on metal surfaces. This research points to potential applications in materials science and engineering to prevent corrosion (Ammal et al., 2018).
Inhibition of NQO2 for Chemotherapy
- Analogues of furan-amidines were evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This study contributes to the understanding of how modifying the furan ring and other groups in such compounds affects their biological activity, offering a pathway for the development of new therapeutic agents (Alnabulsi et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(19-10-14-4-3-9-24-14)17-8-7-13(23-17)11-21-12-20-15-5-1-2-6-16(15)21/h1-9,12H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEVOBUSRJVBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2582136.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)
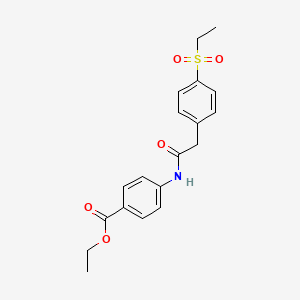
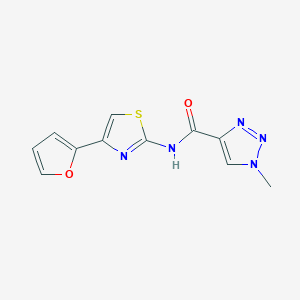
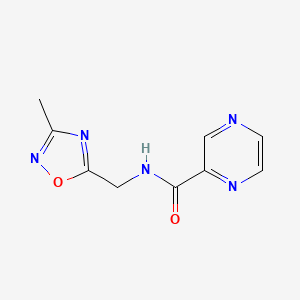
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2582146.png)
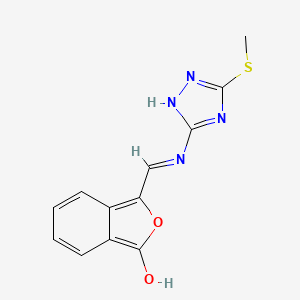
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)
